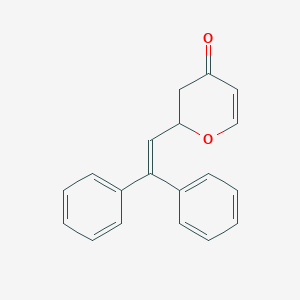

2-(2,2-Diphenylvinyl)-2H-pyran-4(3H)-one

Description

Contextualization within Pyranone Chemistry

Pyranones are a class of heterocyclic compounds that contain a six-membered ring incorporating an oxygen atom and a ketone functional group. acs.orgnih.gov Depending on the position of the carbonyl group and the degree of unsaturation, they are classified into various types, such as 2-pyranones and 4-pyranones. acs.org The core structure of 2-(2,2-Diphenylvinyl)-2H-pyran-4(3H)-one places it within the pyran-4-one family. These structures are of significant interest as they are found in a multitude of natural products and serve as versatile building blocks in the synthesis of more complex molecules. acs.orgnih.govresearchgate.net

The reactivity and stability of the pyranone ring make it a valuable scaffold in synthetic organic chemistry. researchgate.net The presence of the diphenylvinyl substituent on the pyranone core of the title compound is expected to influence its electronic properties and reactivity, offering potential for further chemical transformations.

Significance in Contemporary Organic Synthesis and Materials Science

In the realm of organic synthesis, pyranone derivatives are highly valued as intermediates. acs.orgnih.govresearchgate.net They can undergo a variety of chemical reactions to construct diverse molecular architectures. The synthesis of this compound itself has been achieved through a hetero-Diels-Alder reaction, a powerful tool in organic synthesis for the construction of six-membered heterocyclic rings. Specifically, the reaction of 1,1-diphenyl-3-(trimethylsilyloxy)-1,3-butadiene with formyl cyanide, catalyzed by a chiral copper complex, can yield related dihydropyranone structures. While the exact synthesis of the title compound may vary, this cycloaddition approach highlights a key strategy for accessing such molecules.

In the field of materials science, heterocyclic compounds, including pyranone derivatives, are explored for their potential photophysical properties. nih.govmdpi.commdpi.comingentaconnect.com The introduction of conjugated systems, such as the diphenylvinyl group in this compound, can lead to materials with interesting luminescence and electronic properties. nih.govmdpi.commdpi.com While specific studies on the photoluminescence of this exact compound are not extensively documented, related styryl-substituted 4-pyrones have been investigated as fluorophores. nih.gov The extended π-conjugation provided by the diphenylvinyl moiety suggests that this compound could exhibit fluorescent properties, making it a candidate for investigation in the development of organic light-emitting diodes (OLEDs) or other optoelectronic devices. nih.gov

Detailed Research Findings

A notable synthesis of a related compound, 2-(2,2-diphenylvinyl)-3,6-dihydro-2H-pyran-4-one, was reported by Jaber, Doyle, and colleagues. This synthesis proceeds via a highly diastereoselective, inverse-electron-demand hetero-Diels-Alder reaction. The reaction utilizes a chiral copper-phosphine complex as a catalyst, demonstrating the potential for asymmetric synthesis of this class of compounds.

Table 1: Chemical Compound Information

| Compound Name |

|---|

| This compound |

| 1,1-diphenyl-3-(trimethylsilyloxy)-1,3-butadiene |

| formyl cyanide |

Structure

3D Structure

Properties

Molecular Formula |

C19H16O2 |

|---|---|

Molecular Weight |

276.3 g/mol |

IUPAC Name |

2-(2,2-diphenylethenyl)-2,3-dihydropyran-4-one |

InChI |

InChI=1S/C19H16O2/c20-17-11-12-21-18(13-17)14-19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-12,14,18H,13H2 |

InChI Key |

QIGIYEDVOXLZRE-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OC=CC1=O)C=C(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Reactivity and Reaction Pathways of 2 2,2 Diphenylvinyl 2h Pyran 4 3h One and Its Core Structure

Nucleophilic Addition and Substitution Reactions

The electron-deficient nature of the pyran-4-one ring, particularly at the C2, C4, and C6 positions, is a primary driver of its reactivity towards nucleophiles. clockss.org These reactions often initiate a cascade of transformations, including addition-elimination sequences and ring-opening events.

The extended conjugated system in compounds like 2-(2,2-diphenylvinyl)-2H-pyran-4(3H)-one makes them ideal substrates for 1,6-conjugate addition reactions. In structurally analogous 2-(2-(dimethylamino)vinyl)-4-pyrones, the vinyl group acts as a potent Michael acceptor, facilitating the addition of nucleophiles across the entire conjugated system. nih.gov This type of reaction, also known as a vinylogous Michael addition, is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. nih.govfigshare.com

The reaction proceeds via the nucleophilic attack at the terminal carbon of the vinyl group, with subsequent delocalization of the negative charge onto the pyrone's oxygen atom. This is followed by an elimination step. For instance, studies on 2-(2-(dimethylamino)vinyl)-4-pyrones show they are highly reactive substrates that undergo 1,6-conjugate addition/elimination, leading to the substitution of the dimethylamino group without opening the pyran ring. nih.gov

Table 1: Examples of 1,6-Conjugate Addition/Elimination Reactions on a Vinyl-Pyrone System Data derived from studies on 2-(2-(dimethylamino)vinyl)-4-pyrone analogues. nih.gov

| Nucleophile | Product | Yield (%) |

| Aniline | 2-(2-Anilinovinyl)-6-phenyl-4H-pyran-4-one | 82 |

| Diphenylamine | 2-(2-(Diphenylamino)vinyl)-6-phenyl-4H-pyran-4-one | 86 |

| p-Phenylenediamine | 1,4-Bis((2-(6-phenyl-4-oxo-4H-pyran-2-yl)vinyl)amino)benzene | 75 |

The vinyl moiety of this compound can also participate as a dipolarophile in 1,3-dipolar cycloaddition reactions. nih.gov This type of reaction, first conceptualized by Rolf Huisgen, is a versatile method for constructing five-membered heterocyclic rings. nih.gov In this pathway, a 1,3-dipole reacts with the double bond of the vinyl group in a (3+2) cycloaddition. nih.gov

For related vinyl-pyrones, this cycloaddition is often followed by an elimination step. For example, the reaction of 2-(2-(dimethylamino)vinyl)-4-pyrones with nitrile oxides (generated in situ from oximes) leads to the formation of isoxazolyl-substituted 4-pyrones. nih.gov The initial cycloaddition forms a five-membered heterocyclic intermediate which then undergoes elimination of the dimethylamino group to yield the final aromatic isoxazole ring. nih.gov

Table 2: Synthesis of Isoxazolyl-Substituted 4-Pyrones via 1,3-Dipolar Cycloaddition/Elimination Data derived from studies on 2-(2-(dimethylamino)vinyl)-4-pyrone analogues. nih.gov

| Aldoxime Precursor | Product | Yield (%) |

| 4-Chlorobenzaldoxime | 2-(4-(4-Chlorophenyl)isoxazol-5-yl)-6-phenyl-4H-pyran-4-one | 60 |

| 4-Nitrobenzaldoxime | 2-(4-(4-Nitrophenyl)isoxazol-5-yl)-6-phenyl-4H-pyran-4-one | 64 |

| 2-Furaldoxime | 2-(4-(Furan-2-yl)isoxazol-5-yl)-6-phenyl-4H-pyran-4-one | 62 |

Ring-Opening and Rearrangement Processes

A significant aspect of pyrone chemistry involves reactions where the heterocyclic ring is opened and subsequently transformed. These rearrangements provide access to a diverse range of carbocyclic and heterocyclic scaffolds. clockss.orgrsc.org

The ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) mechanism is a well-established pathway in heterocyclic chemistry that can lead to rearranged products. wikipedia.org This process involves the initial addition of a nucleophile to the heterocyclic ring, followed by the opening of the ring to form an acyclic intermediate, and finally, a new ring closure to yield the product. wikipedia.orgacs.org While extensively studied in nitrogen-containing heterocycles like pyrimidines, the ANRORC mechanism has also been observed in pyran systems. osi.lvresearchgate.net An unexpected ANRORC rearrangement was reported during the synthesis of a pyranylidene-substituted malonaldehyde, where the pyran ring underwent rearrangement in the presence of sodium hydroxide (B78521). osi.lv This indicates that under specific nucleophilic conditions, the pyran-4-one core of this compound could potentially undergo similar transformations.

Pyrone remodeling strategies are frequently employed to synthesize diverse and complex heterocyclic structures. rsc.orgescholarship.org These strategies capitalize on the susceptibility of the pyrone ring to nucleophilic attack, which induces a ring-opening to unveil a reactive intermediate that can undergo subsequent annulation. rsc.orgescholarship.org For instance, 2-pyrones have been shown to undergo nucleophilic 1,2- or 1,6-ring openings to generate intermediates that can be cyclized to form N-fused heterocycles, pyrido[1,2-a]indoles, and carbazole scaffolds. escholarship.orgresearchgate.net These transformations highlight the versatility of the pyrone nucleus as a building block in synthetic chemistry. researchgate.net Reactions with various nitrogen and carbon nucleophiles can convert the 2H-pyran-2-one ring into a variety of new heterocyclic and carbocyclic systems. clockss.org

Electrophilic and Radical Reactivity Considerations

Radical reactions involving pyrone-type structures are less common than nucleophilic or electrophilic pathways. However, the extended conjugation of the diphenylvinyl group could potentially stabilize radical intermediates. Radical additions to electron-deficient alkenes, such as those seen in para-quinone methides, are becoming more prevalent through methods like visible-light photoredox catalysis. nih.gov Such methodologies could potentially be applied to activate the vinyl system of this compound towards radical functionalization. While straightforward radical substitutions at the pyrylium ring positions are generally unknown, the generation of radicals that subsequently dimerize has been observed. scribd.com The development of radical chemistry offers potential for novel functionalizations of such complex scaffolds. nih.gov

Functionalization of Peripheral Groups

The peripheral 2,2-diphenylvinyl group of this compound offers a reactive site for various chemical transformations, allowing for the modification of the molecule's properties without altering the pyran-4-one core. The reactivity of this vinyl group is influenced by the steric hindrance and electronic effects of the two phenyl substituents. Research on analogous 1,1-diphenylalkenes and tetraphenylethylene provides insights into the potential functionalization pathways for this specific moiety.

The primary modes of functionalization for the diphenylvinyl group involve reactions of the carbon-carbon double bond. These can be broadly categorized into electrophilic additions, cycloaddition reactions, and metal-catalyzed transformations.

Electrophilic Addition Reactions

The electron-rich nature of the double bond in the 2,2-diphenylvinyl group makes it susceptible to attack by electrophiles. These reactions typically proceed through a carbocation intermediate, which is stabilized by the two adjacent phenyl groups.

One notable example of functionalization is the bromination of the vinyl group. In a reaction analogous to the bromination of tetraphenylethylene, the double bond can react with bromine (Br₂) in a suitable solvent. acs.org This would be expected to yield a dibromo derivative, with the bromine atoms adding across the double bond.

Table 1: Potential Electrophilic Addition Reactions

| Reagent | Expected Product | Reaction Conditions (Analogous) |

| Bromine (Br₂) | 2-(1,2-Dibromo-2,2-diphenylethyl)-2H-pyran-4(3H)-one | Glacial acetic acid, dichloromethane acs.org |

| Hydrogen Halides (H-X) | 2-(2-Halo-2,2-diphenylethyl)-2H-pyran-4(3H)-one | Gaseous H-X or in a non-polar solvent |

The regioselectivity of the addition of unsymmetrical reagents like hydrogen halides is governed by the formation of the most stable carbocation intermediate. In this case, the positive charge would be preferentially located on the carbon atom bearing the two phenyl groups due to resonance stabilization.

Cycloaddition Reactions

The double bond of the 2,2-diphenylvinyl group can also participate in cycloaddition reactions, forming new ring systems. These reactions are valuable for constructing more complex molecular architectures.

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions are a common method for forming four-membered rings. libretexts.orgslideshare.netlibretexts.org While thermally forbidden in many cases, photochemical activation can allow the diphenylvinyl group to react with another alkene to form a cyclobutane ring.

[4+2] Cycloaddition (Diels-Alder Reaction): The 2,2-diphenylvinyl group can potentially act as a dienophile in a Diels-Alder reaction, reacting with a conjugated diene to form a six-membered ring. researchgate.net However, the steric bulk of the two phenyl groups might hinder this type of reaction.

[2+2+2] Cycloaddition: Transition metal-catalyzed [2+2+2] cycloadditions can be employed to construct six-membered rings from three unsaturated components. mdpi.com The diphenylvinyl group could potentially participate as one of the unsaturated partners in such a reaction.

Metal-Catalyzed and Other Reactions

Various metal-catalyzed reactions can be envisioned for the functionalization of the 2,2-diphenylvinyl moiety.

Dehydrogenative Annulation: An organocatalyzed electrochemical dehydrogenative annulation reaction has been reported for 1,1-diphenyl alkenes with diols to synthesize 1,4-dioxane (B91453) and 1,4-dioxepane derivatives. cardiff.ac.ukd-nb.info This suggests that this compound could undergo a similar transformation in the presence of a suitable diol and catalyst, leading to the formation of a new heterocyclic ring fused to the vinyl group.

Table 2: Potential Metal-Catalyzed and Other Functionalizations

| Reaction Type | Reagents/Catalyst (Analogous) | Expected Functionalization |

| Dehydrogenative Annulation | Diol, Triarylamine catalyst (electrochemical) cardiff.ac.ukd-nb.info | Formation of a 1,4-dioxane or 1,4-dioxepane ring |

Further research into the specific reactivity of this compound is necessary to fully explore and optimize these potential functionalization pathways of its peripheral diphenylvinyl group.

Advanced Spectroscopic and Photophysical Investigations

Elucidation of Molecular Structure and Conformation

The precise three-dimensional arrangement of atoms and the connectivity within 2-(2,2-Diphenylvinyl)-2H-pyran-4(3H)-one are determined using a combination of powerful analytical techniques. These methods provide critical data on the molecule's structural framework and conformation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. For this compound, both ¹H and ¹³C NMR would provide definitive information about its carbon-hydrogen framework.

In the ¹H NMR spectrum, the protons on the two phenyl groups are expected to appear as a complex multiplet in the aromatic region (approximately 7.0-7.5 ppm). The vinyl proton would likely resonate as a singlet further downfield. The protons on the pyranone ring would show distinct signals corresponding to their specific chemical environments. For instance, protons adjacent to the oxygen atom or the carbonyl group would have characteristic chemical shifts. The coupling constants between adjacent protons, particularly within the pyranone ring, are crucial for establishing their relative stereochemistry. In related pyran derivatives, the coupling constants have been instrumental in determining the configuration of substituents. nih.govnih.gov

The ¹³C NMR spectrum would complement the proton data by showing distinct signals for each unique carbon atom. The carbonyl carbon of the pyranone ring is expected to have a chemical shift in the range of 160-180 ppm. The carbons of the diphenylvinyl group, both the sp² hybridized carbons of the vinyl moiety and the aromatic carbons, would also exhibit characteristic resonances. The chemical shifts for carbons in similar heterocyclic systems have been well-documented. rsc.orgrsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analogous structures.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenyl Protons | 7.0 - 7.5 (m) | 125 - 145 |

| Vinyl Proton | 5.5 - 6.5 (s) | 120 - 140 |

| Pyranone Ring Protons | 2.5 - 5.0 (m) | 40 - 80 |

| Carbonyl Carbon | --- | 160 - 180 |

| Vinylic Carbons | --- | 120 - 150 |

| Phenyl Carbons | --- | 125 - 145 |

This is an interactive table. Click on the headers to sort.

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of the compound. High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its molecular formula (C₁₉H₁₆O₂). The calculated mass for the protonated molecule [M+H]⁺ would be a key piece of data for confirmation. For similar pyranone structures, HRMS has been used to confirm their elemental composition with high accuracy. rsc.orgrsc.org

The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. Cleavage of the bond between the pyranone ring and the diphenylvinyl substituent would be an expected fragmentation pathway, leading to characteristic fragment ions.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group of the ketone, typically appearing in the region of 1700-1730 cm⁻¹. msu.edu The presence of an α,β-unsaturated system might shift this peak to a slightly lower frequency.

Other significant absorption bands would include those for the C=C stretching of the vinyl group and the aromatic rings (around 1600-1650 cm⁻¹), the C-O-C stretching of the ether linkage in the pyranone ring (around 1050-1250 cm⁻¹), and the C-H stretching vibrations of the aromatic and vinylic protons (above 3000 cm⁻¹) as well as the aliphatic protons (below 3000 cm⁻¹). msu.edulibretexts.org The specific pattern of bands in the fingerprint region (below 1500 cm⁻¹) would be unique to this molecule. msu.edu

Table 2: Characteristic Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| C=O (Ketone) | Stretch | 1700 - 1730 |

| C=C (Aromatic/Vinyl) | Stretch | 1600 - 1650 |

| C-O-C (Ether) | Stretch | 1050 - 1250 |

| C-H (Aromatic/Vinyl) | Stretch | 3000 - 3100 |

This is an interactive table. Click on the headers to sort.

For a crystalline sample, single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles. This technique would confirm the connectivity of the atoms and establish the conformation of the 2H-pyran-4(3H)-one ring. Such rings often adopt non-planar conformations, such as an envelope or half-chair form, to relieve ring strain. nih.gov Studies on similar pyran-containing structures have utilized X-ray diffraction to determine their crystal packing and molecular geometry. mdpi.comresearchgate.net The analysis would also detail the relative orientation of the bulky diphenylvinyl substituent with respect to the pyranone ring.

Electronic Absorption and Emission Characteristics

The photophysical properties of the molecule are governed by its electronic structure, particularly the arrangement of its chromophores.

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. The key chromophore in this compound is the extended conjugated system formed by the diphenylvinyl group in conjugation with the α,β-unsaturated ketone of the pyranone ring. muni.cz

This extensive conjugation is expected to lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). utoronto.ca Consequently, the molecule is predicted to absorb light at longer wavelengths (a bathochromic or red shift) compared to its non-conjugated components. The primary absorption band would likely be due to a π → π* transition. The exact position of the absorption maximum (λ_max) and the molar absorptivity (ε) would provide insight into the efficiency of this electronic transition. utoronto.cadigimat.in The presence of multiple absorption bands is possible, reflecting the complex electronic structure of the molecule. utoronto.ca The study of related styryl-substituted 4-pyrones has shown that they can be effective fluorophores, suggesting that this compound might also exhibit interesting emission properties. mdpi.com

Fluorescence and Photoluminescence Studies

The fluorescence and photoluminescence characteristics of "this compound" are of significant interest due to the presence of the stilbene-like diphenylvinyl moiety, which is known to influence the emissive properties of molecules. While detailed experimental data for this specific compound is not extensively available in the public domain, the photophysical behavior can be inferred from studies on structurally related pyran derivatives.

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-luminescent or weakly fluorescent molecules in dilute solutions become highly emissive in the aggregated or solid state. wikipedia.org This effect is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.

The molecular structure of "this compound", featuring rotatable phenyl groups on the vinyl substituent, suggests a potential for AIEE. In dilute solutions, the free rotation of these phenyl rings can lead to non-radiative de-excitation of the excited state, resulting in weak fluorescence. However, in an aggregated state, the physical constraint imposed by neighboring molecules could restrict these rotations. This restriction of intramolecular motion can effectively shut down the non-radiative decay channels, leading to a significant enhancement of the fluorescence quantum yield.

While specific experimental verification for "this compound" is pending, the AIE phenomenon has been observed in various other molecules with similar structural motifs, where the aggregation process plays a crucial role in activating the luminescence.

Mechanochromism , the change in color or luminescence in response to mechanical stimuli such as grinding or shearing, is another potential property of "this compound". This phenomenon in molecular solids is often associated with transitions between different solid-state packing arrangements (polymorphs) or between crystalline and amorphous states. If the compound exhibits different packing modes with distinct intermolecular interactions, mechanical force could induce a transformation, leading to a change in its photoluminescence properties.

Solvatochromism , the change in absorption or emission spectra with varying solvent polarity, is an expected characteristic for this compound due to the potential for a change in the dipole moment upon photoexcitation. wikipedia.org Studies on other 4-pyrone derivatives have demonstrated solvatochromic behavior. For instance, certain enamino-substituted 4-pyrones show a notable increase in fluorescence intensity in alcoholic solvents. mdpi.com

For "this compound", it is anticipated that the emission wavelength and quantum yield would be sensitive to the polarity of the solvent. In nonpolar solvents, a locally excited (LE) state might be dominant, while in polar solvents, a more polarized intramolecular charge transfer (ICT) state could be stabilized, leading to a red-shift in the emission spectrum. The interplay between these states in different solvent environments is a key aspect of solvatochromism.

A well-studied analogue, 4-dicyanomethylene-2-methyl-6-(p-dimethylamino-styryl)-4H-pyran (DCM), exhibits strong solvatochromism, where fluorescence is predominant in more polar solvents. nih.gov This suggests that the pyran core in conjunction with a styryl-type substituent creates a molecular framework susceptible to solvent effects.

To illustrate the potential solvatochromic effects, the following table presents hypothetical data based on the behavior of similar compounds.

| Solvent | Polarity Index | Expected Emission Max (λem) | Expected Quantum Yield (ΦF) |

| Hexane | 0.1 | ~450 nm | Low |

| Toluene | 2.4 | ~470 nm | Moderate |

| Dichloromethane | 3.1 | ~500 nm | Moderate-High |

| Acetonitrile (B52724) | 5.8 | ~520 nm | High |

| Methanol | 6.6 | ~530 nm | High |

Transient Spectroscopy for Excited State Dynamics

Transient absorption spectroscopy is a powerful pump-probe technique used to investigate the dynamics of short-lived excited states. edinst.comedinst.com This method allows for the characterization of excited-state absorption, stimulated emission, and ground-state bleach, providing insights into the pathways and timescales of electronic relaxation, intersystem crossing, and photochemical reactions. youtube.com

For "this compound", a transient absorption study would be invaluable for elucidating its excited-state behavior. Upon photoexcitation with a femtosecond or nanosecond laser pulse (the "pump"), the molecule is promoted to an excited singlet state (S1). The subsequent evolution of this excited state can be monitored by a time-delayed, broad-spectrum "probe" pulse.

Key processes that could be investigated include:

Internal Conversion and Vibrational Cooling: The initial relaxation from higher vibrational levels of the S1 state to its lowest vibrational level.

Fluorescence: The radiative decay from the S1 state back to the ground state (S0), which would be observed as a stimulated emission signal in the transient spectrum.

Intersystem Crossing: The non-radiative transition from the singlet excited state (S1) to a triplet excited state (T1). The growth of a new absorption band corresponding to the T1 → Tn transition would provide evidence for this process.

Photoisomerization: The diphenylvinyl group may undergo E/Z isomerization in the excited state, a common photoreaction for stilbene-like molecules. Transient spectroscopy can track the formation of the twisted intermediate state and the subsequent relaxation to the isomer's ground state. nih.gov

The following table outlines the expected transient species and their spectroscopic signatures for "this compound".

| Transient Species | Spectroscopic Signature | Timescale |

| Excited Singlet State (S1) | Stimulated Emission, Excited State Absorption | Picoseconds to Nanoseconds |

| Excited Triplet State (T1) | Triplet-Triplet Absorption | Nanoseconds to Microseconds |

| Twisted Intermediate (Isomerization) | Broad, Red-shifted Absorption | Picoseconds |

By analyzing the decay kinetics of the ground-state bleach and the rise and decay kinetics of the excited-state absorption and stimulated emission signals at different wavelengths, a comprehensive picture of the photophysical and photochemical pathways governing the excited-state deactivation of "this compound" can be constructed.

In-Depth Computational Analysis of this compound Remains an Unexplored Area of Research

Following an extensive review of scientific literature and computational chemistry databases, it has been determined that specific theoretical and modeling studies on the compound This compound are not available in published research. Consequently, it is not possible to provide a detailed, scientifically accurate article that adheres to the requested outline on its computational and theoretical properties.

The field of computational chemistry relies on published research to detail findings on specific molecular structures. While Density Functional Theory (DFT) calculations and Molecular Dynamics (MD) simulations are common methods for evaluating chemical compounds, these techniques have not been specifically applied to this compound in any accessible studies.

General computational research on related structures, such as pyran-4-one derivatives, does exist. These studies explore a range of properties, including electronic structure, reactivity, and spectroscopic characteristics, using DFT and other methods covenantuniversity.edu.ngicrc.ac.irmdpi.com. Similarly, MD simulations have been employed to understand the behavior of various pyran-containing molecules, often in the context of their biological interactions or material properties semanticscholar.orgresearchgate.net.

However, the specific diphenylvinyl substituent at the 2-position of the pyran-4(3H)-one core introduces unique electronic and steric characteristics. The computational data from simpler or differently substituted pyrans cannot be extrapolated to accurately describe the specific electronic, spectroscopic, or dynamic properties of this compound.

Therefore, without dedicated research on this particular compound, any attempt to generate content for the specified outline—covering its molecular orbitals, reactivity descriptors, predicted spectroscopic data, nonlinear optical properties, mechanistic pathways, and molecular dynamics—would be speculative and would not meet the required standards of scientific accuracy. The exploration of the computational and theoretical profile of this compound represents a novel area for future research.

Computational Chemistry and Theoretical Modeling of 2 2,2 Diphenylvinyl 2h Pyran 4 3h One

Molecular Dynamics (MD) Simulations

Intermolecular Interactions and Solvent Effects

The nature and strength of intermolecular interactions play a pivotal role in the physical and chemical properties of molecular solids and solutions. For 2-(2,2-Diphenylvinyl)-2H-pyran-4(3H)-one, a variety of non-covalent interactions are anticipated, including π-π stacking, C-H···O, and C-H···π interactions. The extensive π-system, encompassing the diphenylvinyl group and the pyranone ring, is susceptible to π-π stacking interactions, which can significantly influence the crystal packing and solid-state properties. The presence of the carbonyl group and the ether oxygen in the pyranone ring provides sites for hydrogen bond acceptor interactions, particularly with solvent molecules or other hydrogen bond donors.

Solvent effects can profoundly alter the behavior of this compound in solution. The choice of solvent can influence conformational preferences, absorption and emission spectra, and chemical reactivity. mdpi.com Studies on similar conjugated 4-pyrone derivatives have demonstrated solvatochromism, a phenomenon where the color of a solution changes with the solvent polarity. mdpi.com This suggests that the electronic distribution in this compound is sensitive to the surrounding medium.

In polar protic solvents, such as alcohols, the fluorescence intensity of related 4-pyrones has been observed to increase significantly compared to aprotic polar solvents like DMSO. mdpi.com This can be attributed to specific hydrogen bonding interactions between the solvent and the pyranone moiety. The table below summarizes the expected influence of different solvent types on the intermolecular interactions of the title compound.

| Solvent Type | Predominant Intermolecular Interactions with Solute | Expected Effects |

| Nonpolar | van der Waals forces, π-π stacking | Promotion of self-association and aggregation. |

| Polar Aprotic | Dipole-dipole interactions, π-π stacking | Moderate influence on electronic properties. |

| Polar Protic | Hydrogen bonding (C=O···H-O), dipole-dipole interactions | Significant impact on spectroscopic properties (solvatochromism), potential for altering conformational equilibrium. |

The study of solvent influence on molecular interactions is critical for applications where the compound is used in solution, such as in the design of fluorescent probes or as a reactant in chemical synthesis. Atomistic molecular dynamics simulations can be employed to model the behavior of the compound in different solvent environments, providing a detailed picture of the solute-solvent interactions. nih.gov

Conformational Landscape Analysis

A twisted conformation may be favored due to steric hindrance between the phenyl groups and the pyranone ring. nih.gov Single-crystal X-ray diffraction studies on analogous compounds with diphenyl-vinyl substitutions have revealed twisted molecular structures. nih.gov Computational methods, such as Density Functional Theory (DFT), can be used to perform a systematic scan of the potential energy surface to identify the most stable conformations (global and local minima) and the energy barriers between them.

The conformational landscape can also be influenced by the solvent environment. nih.gov Polar solvents might stabilize more polar conformers, while nonpolar solvents could favor less polar ones. Understanding the accessible conformations and their relative energies is essential for predicting the molecule's behavior in different environments and for designing molecules with specific three-dimensional structures.

| Dihedral Angle | Description | Expected Influence on Properties |

| Pyran-Vinyl Torsion | Rotation around the C-C single bond connecting the pyran ring and the vinyl group. | Affects the degree of conjugation between the two moieties, influencing electronic and optical properties. |

| Phenyl Torsions | Rotation of the phenyl groups relative to the vinyl plane. | Influences the steric bulk and the potential for intermolecular π-π interactions. |

Quantitative Structure-Activity Relationships (QSAR) for Structural Optimization

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a specific chemical property. nih.gov For this compound and its derivatives, QSAR studies can be instrumental in optimizing their structure to enhance a desired property, such as fluorescence quantum yield or a specific biological activity.

The development of a QSAR model typically involves the following steps:

Data Set Generation: A series of structurally related compounds with measured activities is required.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include electronic, steric, hydrophobic, and topological parameters.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical relationship between the descriptors and the activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For the structural optimization of this compound, QSAR models could explore the effects of substituents on both the phenyl rings and the pyranone moiety. For instance, the introduction of electron-donating or electron-withdrawing groups on the phenyl rings could modulate the electronic properties of the molecule, which in turn could affect its photophysical or biological properties. nih.gov

| Descriptor Class | Examples | Potential Impact on Activity/Property |

| Electronic | HOMO/LUMO energies, dipole moment, atomic charges | Influences reactivity, light absorption/emission, and intermolecular interactions. |

| Steric | Molecular volume, surface area, specific steric parameters | Affects binding affinity to a target and can influence conformational preferences. |

| Hydrophobic | LogP | Impacts solubility and membrane permeability. |

| Topological | Connectivity indices, shape indices | Encodes information about the size, shape, and branching of the molecule. |

A robust and predictive QSAR model can be a valuable tool to guide the synthesis of new derivatives with improved properties, thereby reducing the need for extensive and costly experimental screening. chemrxiv.org

Applications in Advanced Materials Science and Engineering

Fluorophores and Optical Materials

Derivatives of 2-vinyl-4H-pyran-4-one are recognized for their potential as fluorophores, which are molecules that can re-emit light upon light excitation. nih.govmdpi.comnih.gov These compounds often exhibit valuable photophysical properties such as a large Stokes shift, which is the difference between the absorption and emission maxima, and a good quantum yield, a measure of the efficiency of fluorescence. nih.govnih.gov For instance, certain conjugated 4-pyrone derivatives have demonstrated Stokes shifts of up to 204 nm and quantum yields as high as 28%. nih.govnih.gov

The photophysical properties of these compounds are often highly sensitive to their environment, a phenomenon known as solvatochromism. nih.govnih.gov Enamino-substituted 4-pyrones, for example, show a significant increase in fluorescence intensity in alcoholic solvents. nih.govnih.gov This sensitivity to solvent polarity suggests their potential use in sensor applications. The introduction of different substituent groups to the pyran ring can further tune these optical properties. For example, the presence of a phenyl group can complicate the absorption spectrum, leading to multiple absorption maxima. nih.gov Some styryl-substituted pyrones have been investigated for their use as fluorescent whiteners and colorants. nih.gov

Below is a table summarizing the photophysical properties of some conjugated 4-pyrone derivatives, illustrating their potential as fluorophores.

| Compound Class | Stokes Shift (nm) | Quantum Yield (%) | Key Features |

| Enamino-substituted 4-pyrones | Up to 204 | Up to 28 | Solvatochromism, increased fluorescence in alcohols. nih.govnih.gov |

| Dimethylenamino derivative with p-dimethylaminostyryl moiety | 204 | 18 | Significant Stokes shift and good quantum yield. mdpi.com |

| Styryl-substituted pyrimidines | - | High | Enhancement of linear and nonlinear optical responses. rsc.org |

| 4,4'-bis-(2-(substituted-styryl))biphenyl | - | Up to 84.8 in DMF | High fluorescent quantum yields. nih.gov |

Molecular Switches and Sensors

Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli, such as light. This property makes them attractive for applications in data storage, molecular computing, and smart materials. While research on 2-(2,2-Diphenylvinyl)-2H-pyran-4(3H)-one as a molecular switch is not extensively documented, related pyran-containing compounds, particularly spiropyrans and naphthopyrans, are well-established photochromic systems. rsc.orgnih.govresearchgate.net

These compounds undergo a reversible ring-opening reaction upon irradiation with UV light, converting from a colorless, non-polar "spiro" form to a colorful, polar "merocyanine" form. rsc.orgresearchgate.net This transformation is accompanied by a significant change in the absorption spectrum. The reverse reaction can be triggered by visible light or occur thermally. The fast photoresponse of some azospiropyrans makes them suitable for applications requiring rapid switching. nih.gov

The switching behavior of these molecules can be harnessed for sensing applications. For example, a spiropyran-based fluorescent probe has been developed for the dual detection of ferrous ions and pH. nih.gov The fluorescence intensity of the probe increases significantly in the presence of Fe²⁺ ions or under extremely acidic or alkaline conditions. nih.gov Similarly, pyranine, a pyran derivative, is a well-known fluorescent pH indicator that exhibits different absorption and emission characteristics in its protonated and deprotonated forms. nih.gov ICT-based fluorescent probes have also been developed for the detection of various biological species, including metal ions and gases. frontiersin.org

The following table compares the properties of different pyran-based molecular switches and sensors.

| Compound Class | Switching Mechanism | Stimulus | Application |

| Spiropyrans | Reversible ring-opening | UV/Visible light | Molecular switches, sensors for ions and pH. nih.govresearchgate.netnih.gov |

| Naphthopyrans | Reversible 6π electrocyclic ring-opening | UV light/mechanical force | Photoswitches, chemodosimeters. rsc.org |

| Pyranine | Ground-state acid-base equilibrium | pH | Fluorescent pH indicator. nih.gov |

| ICT-based probes | Intramolecular Charge Transfer | Various biological species | Biosensors. frontiersin.org |

Photochromic Systems and Stimuli-Responsive Materials

Photochromism is a reversible transformation of a chemical species between two forms with different absorption spectra, induced by electromagnetic radiation. upenn.edu As discussed previously, pyran derivatives like spiropyrans and naphthopyrans are excellent examples of photochromic compounds. rsc.orgresearchgate.net This property is the basis for their use in applications such as self-darkening ophthalmic lenses, where the lenses darken in the presence of UV light and become clear again indoors. rsc.org

Beyond light, some pyran-based systems are responsive to other external stimuli, making them "stimuli-responsive materials." nih.govnih.gov These materials can change their physical or chemical properties in response to changes in their environment, such as pH, temperature, or the presence of specific chemicals. nih.govsigmaaldrich.com For example, the color of a spiropyran solution can be sensitive to pH, appearing yellow in highly acidic conditions and colorless at other pH values. nih.gov

The development of multi-stimuli-responsive materials, which can respond to several different triggers, is a growing area of research. nih.gov These "intelligent" materials have potential applications in targeted drug delivery, where a therapeutic agent could be released from a polymer carrier in response to the specific pH or temperature of a target tissue, such as a tumor. sigmaaldrich.com

The table below summarizes the stimuli-responsive behavior of some pyran-based systems.

| Material System | Stimulus | Observed Response | Potential Application |

| Spiropyrans in solution | pH | Color change | pH sensors. nih.gov |

| Naphthopyrans | UV light, mechanical force | Color change (ring-opening) | Photochromic lenses, mechanophores. rsc.org |

| pH-responsive polymers | pH | Swelling/shrinking, drug release | Drug delivery. sigmaaldrich.com |

| Thermo-responsive polymers | Temperature | Phase transition, micelle formation | Drug delivery, tissue engineering. nih.gov |

Polymer Science and Stabilization Technologies

While the direct application of this compound in polymer science is not well-documented, the broader class of pyran derivatives plays a role in this field. The synthesis of pyran derivatives can be facilitated by polymeric catalysts, such as magnetized acrylonitrile (B1666552) in combination with melamine. nih.govencyclopedia.pub Furthermore, biopolymers like alginate have been used as green organocatalysts for the synthesis of 4H-pyran derivatives. nih.gov

In the context of polymer stabilization, various organic compounds are used as additives to protect polymers from degradation caused by factors like heat, light, and oxygen. pqri.orgspecialchem.com These additives, often classified as antioxidants, function by scavenging free radicals that initiate degradation reactions. nih.gov While specific pyran derivatives are not commonly cited as primary polymer stabilizers, their structural motifs, which can include phenolic-like moieties, suggest potential antioxidant activity.

Antioxidants are categorized into two main groups based on their protection mechanisms. nih.gov Primary antioxidants, such as sterically hindered phenols, are radical scavengers. nih.gov Secondary antioxidants, like organophosphites, decompose peroxides into stable, non-radical products. nih.gov Often, a blend of stabilizers is used to protect the polymer throughout its lifecycle, from high-temperature processing to long-term service life. pqri.org Metal salts can also act as acid scavengers, neutralizing acidic traces that can catalyze polymer degradation. lohtragon.com The potential for pyran derivatives to be developed as novel polymer additives remains an area for future exploration.

The following table lists some common types of polymer additives and their functions.

| Additive Type | Function | Examples |

| Primary Antioxidants | Radical scavenging | Sterically hindered phenols, aromatic amines. specialchem.comnih.gov |

| Secondary Antioxidants | Hydroperoxide decomposition | Organophosphites, thioethers. nih.gov |

| Light Stabilizers | UV protection | Benzophenones, benzotriazoles. pqri.org |

| Acid Scavengers | Neutralize acidic residues | Metal salts. lohtragon.com |

| Plasticizers | Improve flexibility and processability | Non-volatile organic compounds. nih.gov |

Chemical Biology and Medicinal Chemistry Applications Synthetic Methodologies

Scaffold for Drug Discovery and Development

The pyran-4-one ring system is a key structural motif found in many natural products and synthetic compounds with significant pharmacological properties. nih.gov Its inherent features, including the presence of a hydrogen bond acceptor (the ketone) and a flexible heterocyclic ring, make it an attractive starting point for the design of new drugs. The diphenylvinyl group appended at the 2-position of the pyran ring in 2-(2,2-Diphenylvinyl)-2H-pyran-4(3H)-one introduces significant steric bulk and lipophilicity. This can be advantageous in drug design, potentially enhancing binding affinity to protein targets through hydrophobic interactions and influencing the compound's pharmacokinetic profile.

While specific studies detailing the use of this compound as a scaffold are not extensively documented in publicly available research, the broader class of pyran-based heterocycles has been widely investigated for various therapeutic applications, including in the treatment of Alzheimer's disease. nih.gov The general strategy involves using the pyran core as a central framework and modifying substituents at various positions to optimize biological activity and selectivity. For instance, benzopyrone derivatives, which feature a benzene ring fused to a pyrone, are present in numerous FDA-approved drugs and clinical candidates, highlighting the therapeutic potential of this structural class. researchgate.net

The diphenylvinyl moiety itself can be considered a key pharmacophoric feature. Its rigid structure can help to orient other functional groups on the pyran ring into specific conformations required for interaction with a biological target. Furthermore, the two phenyl rings provide ample opportunity for substitution, allowing for the fine-tuning of electronic and steric properties to enhance target engagement.

Table 1: Potential Therapeutic Areas for Pyran-4-one Scaffolds

| Therapeutic Area | Rationale for Pyran-4-one Scaffold | Key Structural Features |

| Anticancer | Inhibition of kinases and other enzymes involved in cell proliferation. | Aromatic and heterocyclic substituents to mimic ATP binding. |

| Anti-inflammatory | Modulation of inflammatory pathways, such as COX-2 inhibition. | Specific substitution patterns that fit into enzyme active sites. |

| Antiviral | Interference with viral replication processes. | Functional groups that can interact with viral proteins. |

| Neurodegenerative Diseases | Inhibition of enzymes like acetylcholinesterase or modulation of protein aggregation. nih.gov | Substituents that can cross the blood-brain barrier and interact with CNS targets. nih.gov |

Design and Synthesis of Bioactive Analogs

The synthesis of bioactive analogs based on the this compound scaffold would likely involve the modification of both the pyran ring and the diphenylvinyl substituent. General synthetic strategies for 2-vinyl-4-pyrones often start from simpler 2-methyl-4-pyrones. nih.govmdpi.com

One plausible synthetic route involves the enamination of a 2-methyl-4-pyrone with a reagent like dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form a 2-(2-(dimethylamino)vinyl)-4H-pyran-4-one intermediate. nih.govmdpi.com This reactive intermediate can then undergo substitution reactions with various nucleophiles to introduce diversity at the vinyl position. nih.govmdpi.com To synthesize analogs of the target compound, a precursor bearing a single phenyl group could be envisioned, which would then be further functionalized.

A general, hypothetical synthetic approach could be:

Condensation: Reaction of a β-ketoester with an activated alkene to form the pyran-4-one ring.

Functionalization: Introduction of a reactive group at the 2-position, such as a methyl group.

Vinyl Group Formation: Conversion of the 2-methyl group to a 2-vinyl group, for example, through condensation with an appropriate benzophenone derivative.

Structure-activity relationship (SAR) studies of related pyran derivatives can guide the design of new analogs. For example, in the development of pyrano[2,3-c]pyrazole derivatives as potential human coronavirus inhibitors, modifications at the 4-position of the pyran ring with different aryl groups significantly influenced antiviral activity. mdpi.com Similarly, for analogs of this compound, systematic variation of the substituents on the phenyl rings could be explored to optimize biological activity.

Table 2: Potential Modifications for Analog Synthesis

| Modification Site | Type of Modification | Desired Outcome |

| Diphenylvinyl Phenyl Rings | Introduction of electron-donating or electron-withdrawing groups (e.g., -OCH3, -Cl, -NO2). | Modulate electronic properties and potential for hydrogen bonding or halogen bonding. |

| Pyran Ring (C3, C5, C6 positions) | Introduction of alkyl, aryl, or hydroxyl groups. | Alter steric profile, solubility, and metabolic stability. |

| Vinyl Linker | Alteration of linker length or rigidity. | Optimize spatial orientation of the diphenylmethylidene group relative to the pyran core. |

Strategies for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules to explore broad areas of chemical space and identify novel biological activities. cam.ac.uk The this compound scaffold is well-suited for DOS strategies due to the multiple points for diversification.

A key strategy in DOS is the use of multicomponent reactions (MCRs), where three or more starting materials react in a single step to form a complex product. An MCR approach to generate a library of pyran-based compounds could involve the reaction of a β-dicarbonyl compound, an aldehyde, and a source of the vinyl fragment.

Another powerful DOS approach is tandem reaction sequences. For instance, a catalytic enantioselective tandem oxa[4+2] cycloaddition/aldehyde allylboration has been used to synthesize a library of highly substituted dihydropyrans. nih.gov A similar strategy could be envisioned starting with a diphenylvinyl-substituted dienophile to generate a diverse set of pyran-based compounds with controlled stereochemistry.

The general workflow for a DOS campaign centered on the this compound scaffold would involve:

Scaffold Synthesis: Efficient and scalable synthesis of the core scaffold.

Library Generation: Parallel synthesis of a library of analogs by varying the building blocks in an MCR or by applying a range of reactions to the core scaffold.

Biological Screening: High-throughput screening of the compound library against a panel of biological targets to identify hits.

Hit-to-Lead Optimization: Further chemical modification of the initial hits to improve potency, selectivity, and drug-like properties.

By employing these synthetic methodologies, the this compound scaffold can serve as a valuable starting point for the discovery and development of new therapeutic agents.

Q & A

Q. What are the recommended synthetic routes for 2-(2,2-Diphenylvinyl)-2H-pyran-4(3H)-one, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as:

Knoevenagel condensation : Reaction of 2,2-diphenylacetaldehyde with a pyran-4-one derivative under acidic or basic conditions.

Cyclization : Use of catalysts like p-toluenesulfonic acid (p-TsOH) or Lewis acids (e.g., AlCl₃) to promote ring closure .

- Key Variables :

- Temperature : Elevated temperatures (80–120°C) improve reaction kinetics but may degrade sensitive functional groups.

- Solvent : Polar aprotic solvents (DMF, DMSO) enhance solubility, while ethers (THF) stabilize intermediates .

- Yield Optimization : Monitor reaction progress via TLC or HPLC. Purification by column chromatography (silica gel, hexane/EtOAc gradient) is standard .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., diphenylvinyl group at C2, pyranone ring). Compare with computed chemical shifts using DFT methods .

- HRMS (ESI-TOF) : Validate molecular formula (e.g., [M+H]+ calculated for C₂₅H₂₀O₂: 353.1542) .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95% by peak area) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Hazard Classification : Based on structural analogs (e.g., dihydropyrans), it is likely flammable (Category 2) and a skin irritant .

- Preventive Measures :

- Use explosion-proof equipment, avoid static discharge, and store in inert atmospheres .

- Wear nitrile gloves, safety goggles, and lab coats. Conduct reactions in fume hoods .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis or functionalization of this compound?

- Methodological Answer :

- DFT Calculations : Predict thermodynamic feasibility of reaction pathways (e.g., Gibbs free energy of intermediate formation) .

- Molecular Docking : Screen for potential biological targets (e.g., enzyme active sites) by simulating interactions with the diphenylvinyl moiety .

Q. What strategies resolve contradictions in reported spectral data or reaction yields?

- Methodological Answer :

- Comparative Analysis : Replicate published protocols while varying parameters (e.g., solvent polarity, catalyst loading). For example:

- If CrO₃ oxidation yields undesired byproducts, substitute with milder agents like TEMPO/NaOCl .

- Advanced Characterization : Use X-ray crystallography to resolve ambiguities in stereochemistry or crystal packing .

Q. How does structural modification (e.g., substituent variation) affect biological activity?

- Methodological Answer :

- SAR Studies : Synthesize analogs (e.g., replacing diphenylvinyl with alkyl chains) and evaluate:

- Antioxidant Activity : DPPH radical scavenging assays .

- Enzyme Inhibition : Test against cyclooxygenase (COX) or lipoxygenase (LOX) .

- Metabolic Stability : Use microsomal assays (e.g., liver microsomes) to assess half-life modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.